molecular formula C56H42O12 B1249773 isohopeaphenol A

isohopeaphenol A

Katalognummer: B1249773
Molekulargewicht: 906.9 g/mol
InChI-Schlüssel: YQQUILZPDYJDQJ-CMUHVXPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isohopeaphenol A is a tetrameric stilbenoid oligomer derived from resveratrol, primarily isolated from Vitis vinifera (grapevine) and species within the Dipterocarpaceae family . It belongs to the oligostilbene class, characterized by four resveratrol units linked through oxidative coupling. Structurally, it is a diastereomer of hopeaphenol, differing in the configuration of stereogenic centers (e.g., C-7b, C-8b, C-7c, and C-8c), which impacts its three-dimensional conformation and biological interactions . Isohopeaphenol A has demonstrated significant bioactivities, including anticancer, antifungal, and enzyme inhibitory properties, making it a compound of interest in pharmacological and phytochemical research .

Eigenschaften

Molekularformel

C56H42O12

Molekulargewicht

906.9 g/mol

IUPAC-Name

(1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52+,53+,54+,55-,56-/m0/s1

InChI-Schlüssel

YQQUILZPDYJDQJ-CMUHVXPYSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Kanonische SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Synonyme

isohopeaphenol A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Stereochemistry

Isohopeaphenol A is often compared to its geometric isomer, hopeaphenol, and other oligostilbenes like pauciflorol C and hemsleyanol D. Key structural distinctions include:

  • Hopeaphenol vs. Isohopeaphenol A: Both are tetramers with identical molecular formulas (C₅₆H₄₄O₁₂) but differ in stereochemistry. Isohopeaphenol A adopts a "head-to-tail" conformation due to anti configurations at C-8b and C-8c, whereas hopeaphenol forms more hydrogen bonds in enzyme complexes (e.g., SIRT1), enhancing its inhibitory potency .
  • Pauciflorol C: Initially misassigned as isohopeaphenol A, its structure was revised using NOE data, confirming isohopeaphenol A’s distinct stereochemistry .
  • Diastereoisomers (Hopeaphenol A, Isohopeaphenol A): These share eight stereogenic centers, but variations at C-8b/C-8c lead to divergent 3D conformations and bioactivities .

Table 1: Structural Features of Selected Oligostilbenes

Compound Molecular Formula Key Stereogenic Centers Notable Conformation
Isohopeaphenol A C₅₆H₄₄O₁₂ C-7b, C-8b, C-7c, C-8c Head-to-tail anti alignment
Hopeaphenol C₅₆H₄₄O₁₂ C-7b, C-8b, C-7c, C-8c Enhanced hydrogen bonding
Pauciflorol C C₅₆H₄₄O₁₂ Misassigned structure Revised via NOE analysis
Anticancer Activity

In hepatocellular carcinoma (HCC) cells:

  • Hep3B (p53-null): Isohopeaphenol A (IC₅₀ = 26 µM) is less potent than hopeaphenol (IC₅₀ = 13 µM) .
  • HepG2 (p53 wild-type): Hopeaphenol (IC₅₀ = 24 µM) is twice as effective as isohopeaphenol A (IC₅₀ = 54 µM) .
  • Mechanistic Insight: Hopeaphenol forms more hydrogen bonds with SIRT1, a histone deacetylase linked to tumor growth, explaining its superior cytotoxicity .

Table 2: Cytotoxicity Against HCC Cell Lines

Compound Hep3B IC₅₀ (µM) HepG2 IC₅₀ (µM)
Isohopeaphenol A 26 54
Hopeaphenol 13 24
R2-viniferin 45 15
Enzyme Inhibition
  • SIRT1 Inhibition: Both isohopeaphenol A and hopeaphenol are competitive NAD+ inhibitors, but hopeaphenol’s binding mode results in stronger inhibition .
  • Pancreatic Lipase Activity: Isohopeaphenol A (IC₅₀ = 26.5 µM) and hopeaphenol (IC₅₀ = 32.9 µM) show comparable efficacy, suggesting stereochemistry less impacts this target .
  • Acetylcholinesterase (AChE): Hopeaphenol (IC₅₀ = 10 µM) outperforms isohopeaphenol A, likely due to better interaction with AChE’s peripheral anionic site .

Antifungal and Antioxidant Properties

  • Antifungal Activity: Isohopeaphenol A significantly inhibits wood-decay fungi (e.g., Botryosphaeriaceae), similar to miyabenol C and vitisin A, but less effective against Phaeoacremonium aleophilum .

Abundance in Natural Sources

  • Grapevine Extracts: Isohopeaphenol A is among the most abundant stilbenes (2,429.69 mg/kg), second only to ε-viniferin (8,263.87 mg/kg) .
  • Dipterocarpaceae Species: Found alongside hopeaphenol, vaticanol B, and resveratrol, but at lower concentrations compared to grapevine .

Table 3: Relative Abundance in Vitis vinifera

Compound Concentration (mg/kg)
ε-viniferin 8,263.87
Isohopeaphenol A 2,429.69
α-viniferin 2,366.03
Resveratrol 2,195.12

Q & A

Q. How is isohopeaphenol A structurally differentiated from its diastereomers like hopeaphenol?

Isohopeaphenol A and hopeaphenol are diastereomers distinguished by configurations at C-8b and C-8c. Their structural differentiation requires advanced analytical techniques such as LC-MS/MS and NMR. For instance, LC-MS/MS can resolve fragmentation patterns unique to each isomer, while NMR analysis reveals distinct spatial arrangements of adjacent rings (e.g., A2 and D2) due to antiperiplanar hydrogen orientations . Additionally, 3D molecular modeling confirms conformational differences arising from stereochemical variations .

Q. What analytical methods are used to identify and quantify isohopeaphenol A in plant extracts?

Isohopeaphenol A is identified using hyphenated techniques like LC-NMR and LC-MS. In grapevine canes, LC-NMR in stop-flow mode or multi-trapping on a FOXY collector enables direct identification, while LC-MS provides quantification with high sensitivity (e.g., detection limits of 0.2–151.8 μg/g fresh weight) . These methods are critical for distinguishing isohopeaphenol A from co-eluting stilbenoids in complex matrices.

Q. What role does isohopeaphenol A play in plant-pathogen interactions?

Isohopeaphenol A accumulates in grapevine tissues during Botrytis cinerea infection, reaching up to 20.9 μg/g fresh weight in infected fruitlets compared to basal levels in controls. This suggests a defensive role, potentially inhibiting pathogen colonization. Its synergism with other stress-induced stilbenoids (e.g., α-viniferin) may enhance antimicrobial activity .

Advanced Research Questions

Q. How to design experiments investigating isohopeaphenol A’s inhibitory effects on SIRT1?

Experimental Design:

  • In vitro assays : Use recombinant human SIRT1 with fluorogenic substrates (e.g., p53 peptide) to measure deacetylase activity inhibition .
  • Structural analysis : Perform molecular docking and dynamics simulations to map binding interactions between isohopeaphenol A and SIRT1’s catalytic domain .
  • Control comparisons : Include resveratrol (a known SIRT1 activator) to contextualize inhibitory potency .
  • Dose-response curves : Test concentrations from 1–100 μM to determine IC50 values .

Q. How to address contradictions in reported bioactivity data for isohopeaphenol A across studies?

Methodological Considerations:

  • Standardize models : Variations in cell lines (e.g., leukemia vs. solid tumors) or organismal systems (mammalian vs. plant) may yield divergent results. Use isogenic cell panels for consistency.
  • Control for purity : Confirm compound purity (>95%) via HPLC-UV/ELSD to exclude confounding effects from impurities .
  • Replicate ecological contexts : Bioactivity in plant defense (e.g., antifungal effects) may not translate directly to mammalian systems without metabolic activation .

Q. What pharmacokinetic challenges arise when studying isohopeaphenol A in mammalian systems?

Key Challenges:

  • Low bioavailability : Like resveratrol, isohopeaphenol A may undergo rapid phase II metabolism (glucuronidation/sulfation), reducing systemic exposure. Use stable isotope labeling or nanoformulations to enhance bioavailability .
  • Tissue-specific distribution : Employ LC-MS/MS with MRM transitions to track pharmacokinetics in target organs (e.g., liver, brain) .
  • Interspecies variability : Compare metabolic stability in human vs. murine microsomes to validate translational relevance .

Q. How to validate the biosynthesis pathway of isohopeaphenol A in grapevines?

Methodology:

  • Isotope labeling : Feed grapevine cell cultures with <sup>13</sup>C-labeled phenylalanine to trace stilbenoid precursor incorporation .
  • Gene silencing : Use CRISPR/Cas9 or RNAi to knock down candidate genes (e.g., STS for stilbene synthase) and monitor isohopeaphenol A production .
  • Enzymatic assays : Purify STS isoforms and test their ability to catalyze oligomerization steps leading to isohopeaphenol A .

Q. What strategies are effective for studying synergistic interactions between isohopeaphenol A and other polyphenols?

Approaches:

  • Combinatorial screening : Use checkerboard assays to evaluate synergy with resveratrol, ε-viniferin, or miyabenol C against pathogens or cancer cells .
  • Computational modeling : Apply systems biology tools to predict interaction networks (e.g., SynergyFinder) .
  • Transcriptomic profiling : Compare gene expression patterns in cells treated with isohopeaphenol A alone vs. combinations to identify synergistic pathways .

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